(R)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine
Description
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-nitrophenyl group
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(2R)-2-(3-fluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-8-6-7(9-2-1-5-12-9)3-4-10(8)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI Key |
VUNQJZAQRSHAAE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 3-fluoro-4-nitrobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(3-Fluoro-4-aminophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Corresponding lactams.
Scientific Research Applications
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorine and nitro substituents on biological activity.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Fluoro-4-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
®-2-(3-Chloro-4-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-2-(3-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
®-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
